

# 1-(Chloromethyl)-1H-indazole: Technical Guide to Properties, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: 1-(Chloromethyl)-1H-indazole

CAS No.: 1196-20-9

Cat. No.: B15395753

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## Executive Summary

**1-(Chloromethyl)-1H-indazole** is a reactive N-hemiaminal ether derivative of indazole. Functioning as a "masked" formaldehyde equivalent or a Mannich base precursor, it serves as a potent electrophile in organic synthesis.[1] Unlike stable commercially available indazoles, this compound is typically generated in situ or used immediately after isolation due to its sensitivity to moisture and tendency to hydrolyze back to 1-(hydroxymethyl)-1H-indazole or indazole. It is a critical building block for developing N1-substituted indazole therapeutics, including Ionidamine analogues and kinase inhibitors.[1]

## Chemical Identity & Physicochemical Properties

### Nomenclature and Identification

- IUPAC Name: **1-(Chloromethyl)-1H-indazole**
- CAS Registry Number: 932041-51-5 (Rarely cited; often referenced as the N-chloromethyl intermediate of CAS 271-44-3)

- Molecular Formula: C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub>[1]
- Molecular Weight: 166.61 g/mol [1][2]
- SMILES: ClCn1nc2ccccc21

## Structural Analysis

The molecule consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted at the N1 nitrogen with a chloromethyl (-CH<sub>2</sub>Cl) group.

- Bonding: The N1-C(methylene) bond is polarized, making the methylene carbon highly electrophilic.
- Electronic Effect: The indazole ring acts as an electron-withdrawing group relative to the methylene, while the chlorine atom further polarizes the C-Cl bond, facilitating facile displacement by nucleophiles.

## Physical Properties

Property	Data / Observation
Physical State	White to off-white crystalline solid or viscous oil (purity dependent).
Melting Point	45–50 °C (Estimated; precursor N-hydroxymethyl mp is 147–149 °C).[1]
Solubility	Soluble in DCM, THF, CHCl <sub>3</sub> , Toluene.[1] Reacts with water/alcohols.[1][3]
Stability	Moisture Sensitive. Hydrolyzes rapidly in aqueous media to 1-(hydroxymethyl)indazole and HCl.[1]

## Synthetic Pathways and Protocols

Due to its instability, **1-(chloromethyl)-1H-indazole** is best prepared via the chlorination of 1-(hydroxymethyl)-1H-indazole or direct N-chloromethylation.

## Method A: Chlorination of 1-(Hydroxymethyl)-1H-indazole (Standard)

This two-step sequence is the most reliable method for isolating the intermediate.

### Step 1: Preparation of 1-(Hydroxymethyl)-1H-indazole

- Reagents: Indazole (1.0 eq), Formaldehyde (37% aq., excess), HCl (cat.).<sup>[1]</sup>
- Protocol: Dissolve indazole in aqueous HCl/water. Add formaldehyde solution.<sup>[1]</sup> Stir at RT for 2–4 hours.<sup>[1]</sup> The N-hydroxymethyl derivative precipitates as a solid.<sup>[1]</sup>
- Workup: Filter, wash with water, and dry under vacuum.<sup>[1]</sup> (Yield: >90%).

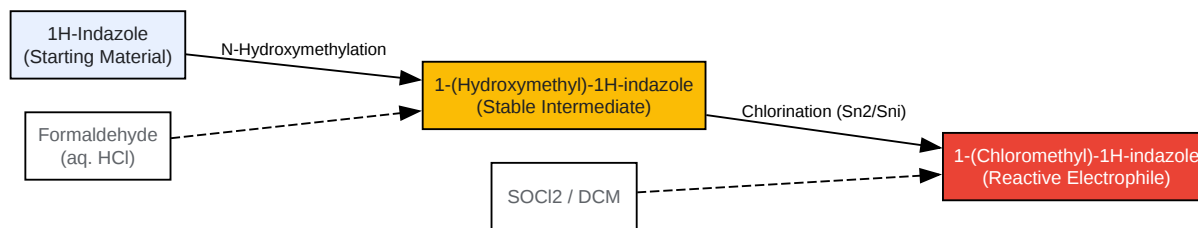
### Step 2: Conversion to 1-(Chloromethyl)-1H-indazole

- Reagents: 1-(Hydroxymethyl)-1H-indazole (1.0 eq), Thionyl Chloride (SOCl<sub>2</sub>, 1.5 eq), DCM (Solvent).
- Protocol:
  - Suspend the hydroxymethyl intermediate in anhydrous DCM under N<sub>2</sub> atmosphere.
  - Add SOCl<sub>2</sub> dropwise at 0 °C.<sup>[1]</sup>
  - Allow to warm to RT and stir for 1–2 hours. The solid will dissolve as the reaction proceeds.<sup>[1]</sup>
- Isolation: Evaporate solvent and excess SOCl<sub>2</sub> under reduced pressure (keep temperature <40 °C). The residue is the desired chloromethyl compound, used directly in the next step.<sup>[1]</sup>

## Method B: Direct N-Chloromethylation (In Situ)

- Reagents: Indazole, Paraformaldehyde, Chlorotrimethylsilane (TMSCl).<sup>[1]</sup>
- Protocol: Reflux indazole with paraformaldehyde and TMSCl in anhydrous chloroform. This generates the N-chloromethyl species in situ for immediate reaction with nucleophiles.<sup>[1]</sup>

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of **1-(chloromethyl)-1H-indazole** via the hydroxymethyl intermediate.

## Reactivity Profile & Mechanism

### Electrophilic Nature

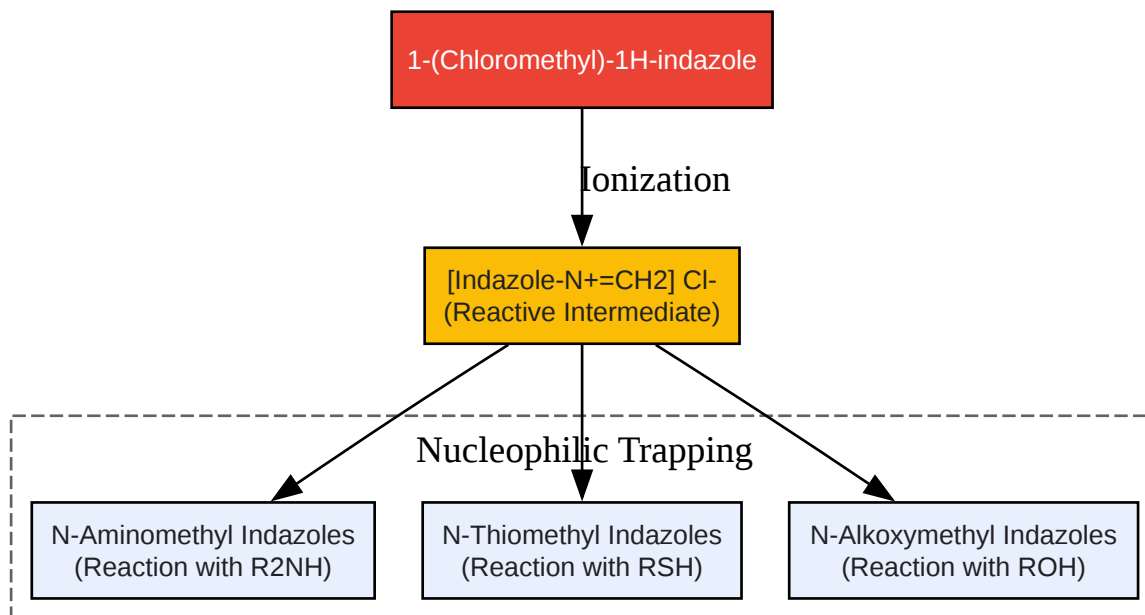
The reactivity is driven by the leaving group ability of the chloride and the stabilization of the incipient carbocation (iminium ion character) by the adjacent nitrogen lone pair.

- Mechanism: Reactions typically proceed via an S<sub>N</sub>1-like pathway involving an iminium ion intermediate (Ind-N<sup>+</sup>=CH<sub>2</sub>) or a tight ion pair, facilitating rapid attack by nucleophiles.

### Key Transformations

- N-Alkylation (Nucleophilic Substitution):
  - Nucleophiles: Primary/Secondary amines, Thiols, Carboxylates.[1]
  - Product: N1-aminomethyl, N1-thiomethyl, or N1-acyloxymethyl indazoles.
  - Conditions: Anhydrous solvent (DMF/MeCN), Base (K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N).[1]
- Friedel-Crafts Alkylation:
  - Can act as an electrophile towards electron-rich aromatics in the presence of Lewis acids (AlCl<sub>3</sub>), linking the indazole to another aromatic ring via a methylene bridge.

## Reactivity Pathway Diagram



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Caption: Divergent reactivity of **1-(chloromethyl)-1H-indazole** with various nucleophiles.

## Medicinal Chemistry Applications

This intermediate is essential for synthesizing "N-methyl-linked" libraries where the indazole core acts as a bioisostere for indole or purine.

- **Lonidamine Analogues:** Used to modify the N1 position of the indazole-3-carboxylic acid scaffold.
- **Kinase Inhibitors:** Facilitates the attachment of solubilizing groups (e.g., morpholine, piperazine) via a metabolically labile methylene linker.<sup>[1]</sup>
- **Prodrug Design:** The N-alkoxymethyl linkage (formed by reacting with carboxylic acids) is a common prodrug strategy to improve oral bioavailability, releasing the parent indazole upon hydrolysis.

## Safety & Handling Protocols

Warning: **1-(Chloromethyl)-1H-indazole** is an alkylating agent.

- Hazards:
  - Skin/Eye Irritant: Causes severe irritation and potential burns.[1]
  - Lachrymator: Likely to cause tear production; handle only in a fume hood.[1]
  - Carcinogenicity: As an alpha-haloamine derivative, it should be treated as a potential carcinogen.[1]
- Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). Exclude moisture strictly. [1][4]
- Disposal: Quench with aqueous ammonia or sodium hydroxide to convert to the less toxic hydroxymethyl or parent indazole before disposal.[1]

## References

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- Safety Data (Analogous): Fisher Scientific SDS for Indazole derivatives. [Link](#)

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## Sources

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